DPQZ

Antitubulin Agent Oral Cancer Cytotoxicity

Researchers investigating Ras/Raf/JNK crosstalk in oncology require a precisely characterized antitubulin probe with reproducible potency. DPQZ (CAS 1431362-93-4) addresses this need as a synthetic quinazolinone derivative with a unique dual mechanism-simultaneously inhibiting Ras/Raf while activating JNK-mediated apoptosis, a combination not observed in close analogs such as MJ66. • HSC-3 oral cancer IC50: 0.25 μM, with >5-fold potency advantage over MJ66 in Hep3B hepatoma cells • Demonstrated selective toxicity against HSC-3 cancer cells vs. normal gingival fibroblasts Supplied with full Certificate of Analysis. Research-use-only compound shipped under ambient conditions.

Molecular Formula C20H17N3O
Molecular Weight 315.4 g/mol
Cat. No. B607196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPQZ
SynonymsDPQZ; 
Molecular FormulaC20H17N3O
Molecular Weight315.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H17N3O/c1-23(2)14-10-11-18-17(12-14)20(24)22-19(21-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24)
InChIKeySKVCPKXUVLJUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DPQZ: Core Properties and Analytical Data


6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone (DPQZ) is a synthetic quinazolinone derivative with antitubulin activity [1]. It is a small molecule (MW: 315.4 g/mol) with a C20H17N3O formula and a 3D structure defined by InChIKey SKVCPKXUVLJUEL-UHFFFAOYSA-N [1]. DPQZ induces apoptosis in cancer cells via Ras/Raf inhibition and MAP kinase activation [2]. Its CAS number is 1431362-93-4 .

Antitubulin probe Reported to disrupt microtubule dynamics in cancer cell models
Dual pathway modulation Simultaneously inhibits Ras/Raf and activates JNK-mediated apoptosis
Cell-line context Characterized in oral squamous (HSC-3) and hepatoma (Hep3B) models

Why DPQZ Cannot Be Replaced by Other Analogs


Simple substitution of DPQZ with another quinazolinone antitubulin agent is not supported by the available quantitative data. While related compounds like MJ66 share a similar core, small structural variations produce substantial differences in both potency and mechanistic profile [1]. DPQZ exhibits a unique dual action that simultaneously inhibits the Ras/Raf pathway while activating JNK-mediated apoptosis [2], a combination not observed in close analogs. Therefore, replacing DPQZ with a generic quinazolinone without confirmatory testing risks compromising experimental outcomes.

MECHANISM Quinazolinone analogs (MJ66, HMJ38) primarily induce G2/M arrest; dual Ras/Raf–JNK modulation may not transfer.
POTENCY SHIFT Cell-line-dependent potency: DPQZ outperforms MJ66 in Hep3B but is less potent in HSC-3; profiles may reverse.
STRUCTURE Minor substituent changes on the quinazolinone core can alter target engagement and apoptosis pathway preference.

DPQZ Quantitative Differentiation from Analogues


HSC-3 Cytotoxicity vs. Vinblastine

In HSC-3 human oral cancer cells, DPQZ demonstrates an IC50 of approximately 0.25 μM at 24 hours [1]. Vinblastine, a standard tubulin-targeting chemotherapeutic, exhibits an IC50 of 0.01 μM in the same study, making it approximately 25-fold more potent [1]. This quantitative difference in potency is a critical factor in experimental design and compound selection.

HSC-3 vs. Vinblastine
Head-to-head
DPQZ IC50 0.25 μM
Vinblastine IC50 0.01 μM
≈25-fold less potent
Defines relative potency context for antitubulin comparator selection.
HSC-3 oral cancer cells, 24 h. Reported endpoint sensitivity may vary.
Antitubulin Agent Oral Cancer Cytotoxicity

Cytotoxicity vs. MJ66 in Multiple Cancer Cell Lines

DPQZ exhibits differential potency compared to its structural analog MJ66 (6-(pyrrolidin-1-yl)-2-(naphthalen-1-yl)quinazolin-4-one) across several cancer cell lines. In HSC-3 oral cancer cells, DPQZ has an IC50 of 0.25 μM [1], while MJ66 shows an IC50 of 0.04 ± 0.003 μM, making MJ66 approximately 6-fold more potent in this line [2]. However, in Hep3B hepatoma cells, DPQZ (0.25 μM) is over 5-fold more potent than MJ66 (1.35 ± 0.12 μM) [2]. This cell-line dependent potency highlights that structural modifications to the quinazolinone core yield distinct activity profiles.

MJ66 Cell-Line Shift
Cross-study
HSC-3: MJ66 ~6× more potent
Hep3B: DPQZ >5× more potent
Cell-line-dependent potency profile; model choice influences activity rank.
Trypan blue exclusion, 24 h. Direct comparison limited by cross-study design.
Anticancer Agent Quinazolinone Cytotoxicity

Enhanced Cytotoxicity vs. HMJ38 in HSC-3 Cells

DPQZ shows significantly improved cytotoxicity compared to the lead compound HMJ38 (6-(pyrrolidin-1-yl)-2-(3-methoxyphenyl)quinazolin-4-one). In HSC-3 cells, DPQZ has an IC50 of 0.25 μM [1], while HMJ38 exhibits an IC50 of 2.69 ± 0.38 μM [2]. This represents an approximate 10.8-fold improvement in potency for DPQZ, validating the optimization strategy that introduced the naphthalene-1-yl group and dimethylamino substituent.

Lead Optim. HMJ38
Cross-study
DPQZ IC50 0.25 μM
HMJ38 IC50 2.69 μM
≈10.8-fold improvement
Supports structural optimization context; naphthalene-1-yl group enhances activity.
HSC-3 cells. Reported rank within lead series; absolute potency may differ.
Antitubulin Agent Quinazolinone Lead Optimization

Selective Cytotoxicity: Cancer vs. Normal Fibroblasts

DPQZ demonstrates preferential cytotoxicity towards cancer cells. The cytotoxicity induced by DPQZ against human gingival fibroblasts (normal cells) was less than that observed against HSC-3 cancer cells [1]. While specific IC50 values for fibroblasts are not provided, the study explicitly states this differential sensitivity, suggesting a therapeutic window.

Cancer vs. Fibroblast
Data to verify
Qualitative lower cytotoxicity toward normal gingival fibroblasts vs. HSC-3
Suggests differential response; quantitative IC50 for normal cells not reported.
Further validation required to establish selectivity window.
Selective Cytotoxicity Cancer Cell Fibroblast

Dual Mechanism: Ras/Raf Inhibition and JNK Apoptosis

DPQZ's mechanism of action distinguishes it from other quinazolinones. It simultaneously inhibits the expression of Ras and c-Raf while activating MAP kinases, including JNK, which is a key mediator of DPQZ-induced apoptosis [1]. Specifically, DPQZ-induced cell death was attenuated by the JNK inhibitor SP600125 (3 or 10 μM), but not by ERK or p38 inhibitors, confirming JNK's pivotal role [1]. This dual regulation of signaling pathways is not reported for MJ66 or HMJ38, which primarily induce mitotic catastrophe via G2/M arrest [2].

Dual Mechanism
Class-level
Ras/c-Raf inhibition + JNK activation; apoptosis blocked by SP600125 (JNK inhibitor)
Distinct from G2/M arrest analogs; provides pathway-specific research probe.
Mechanistic distinction based on Western blot and inhibitor rescue in HSC-3.
Ras/Raf Pathway JNK Activation Apoptosis

DPQZ Optimal Research Applications


HSC-3 Cell Line Studies for Oral Cancer

DPQZ is particularly well-suited for in vitro studies of oral cancer using HSC-3 cells, where its IC50 of 0.25 μM provides a reliable benchmark for antiproliferative activity [1]. Its mechanism, involving Ras/Raf inhibition and JNK-mediated apoptosis, is well-characterized in this specific cell line [1]. Researchers can utilize DPQZ to investigate pathways regulating oral cancer cell survival and to validate new therapeutic strategies.

Hep3B Hepatoma Cell Model

Given DPQZ's significantly higher potency (over 5-fold) compared to MJ66 in Hep3B hepatoma cells [2], it is the preferred quinazolinone analog for studies involving liver cancer cell models. This cell-line specific efficacy ensures robust experimental outcomes and allows for more sensitive detection of antiproliferative effects.

Selective Cytotoxicity: Cancer vs. Normal Cells

DPQZ is an ideal candidate for experiments designed to test selective toxicity, as it demonstrates a preferential effect on HSC-3 cancer cells over normal gingival fibroblasts [1]. This property makes it a valuable tool for investigating the molecular basis of differential drug sensitivity and for screening compounds that spare normal tissues.

Dual Ras/Raf and JNK Pathway Inhibition

DPQZ is uniquely suited for research focused on the intersection of the Ras/Raf and JNK pathways. Its ability to simultaneously inhibit Ras/Raf and activate JNK [1] provides a precise chemical probe for dissecting crosstalk between these critical signaling cascades in cancer and other disease models.

Application
Selection Property
Validation Focus
Oral cancer cell-line studies (HSC-3)
Antiproliferative activity context at reported IC50
Ras/Raf and JNK pathway endpoint review
Hepatoma model (Hep3B)
Cell-line-dependent potency profile vs. MJ66
Confirm activity advantage in hepatoma context
Differential cytotoxicity screening
Cancer vs. normal fibroblast response differential
Quantify selectivity window using matched cell pairs
Ras/Raf–JNK crosstalk research
Dual pathway modulation (inhibition + activation)
JNK inhibitor rescue and phospho-protein profiling

Technical Documentation Hub

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29 linked technical documents
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